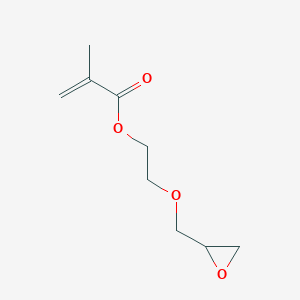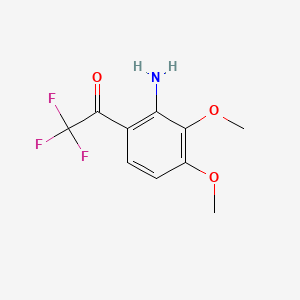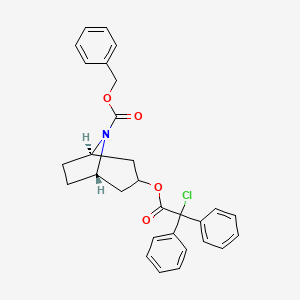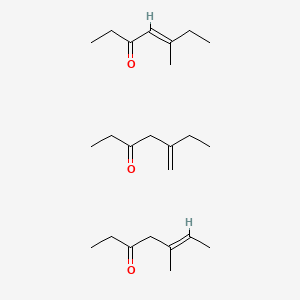
3-Methylhepten-5-one (Mixture of Double Bond Isomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylhepten-5-one: is an organic compound with the molecular formula C8H14O . It is a mixture of double bond isomers, meaning it can exist in different forms depending on the position of the double bond within the molecule. This compound is known for its distinctive odor and is used in various industrial applications, including as a flavoring agent and in the synthesis of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylhepten-5-one can be synthesized through several methods. One common approach involves the aldol condensation of 3-methylbutanal with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the double bond isomers .
Industrial Production Methods: In industrial settings, the production of 3-Methylhepten-5-one often involves the use of large-scale reactors and continuous flow processes. The starting materials are mixed in precise ratios, and the reaction conditions are carefully monitored to optimize yield and purity. The final product is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Methylhepten-5-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkyl halides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: 3-Methylhepten-5-one is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and materials .
Biology and Medicine: In biological research, 3-Methylhepten-5-one is studied for its potential effects on cellular processes. It has been investigated for its role in metabolic pathways and its interactions with enzymes .
Industry: Industrially, 3-Methylhepten-5-one is used as a flavoring agent due to its distinctive odor. It is also employed in the production of fragrances and other consumer products .
Mechanism of Action
The mechanism by which 3-Methylhepten-5-one exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and alter their activity, affecting metabolic pathways. The exact pathways and targets depend on the specific context and application .
Comparison with Similar Compounds
3-Methylheptane: A branched alkane with a similar carbon backbone but lacking the double bond and oxygen functional group.
2-Methylhexane: Another branched alkane with a different arrangement of carbon atoms.
2-Ethylhexane: A related compound with a similar structure but different branching.
Uniqueness: 3-Methylhepten-5-one is unique due to its double bond isomers and the presence of a carbonyl group. These features give it distinct chemical reactivity and applications compared to its saturated counterparts .
Properties
Molecular Formula |
C24H42O3 |
|---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
(E)-5-methylhept-4-en-3-one;(E)-5-methylhept-5-en-3-one;5-methylideneheptan-3-one |
InChI |
InChI=1S/3C8H14O/c3*1-4-7(3)6-8(9)5-2/h6H,4-5H2,1-3H3;4H,5-6H2,1-3H3;3-6H2,1-2H3/b7-6+;7-4+; |
InChI Key |
NSJKOTBYFMSZJJ-KXPZSZEXSA-N |
Isomeric SMILES |
CC/C(=C/C(=O)CC)/C.CCC(=C)CC(=O)CC.CCC(=O)C/C(=C/C)/C |
Canonical SMILES |
CCC(=CC(=O)CC)C.CCC(=C)CC(=O)CC.CCC(=O)CC(=CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


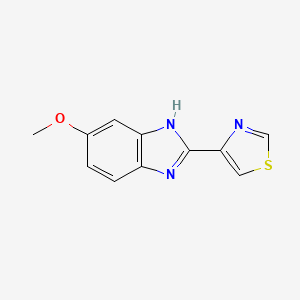
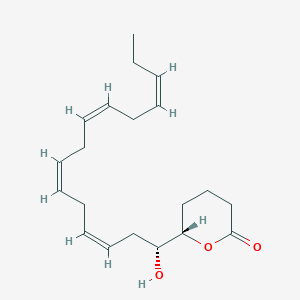
![[1-[5-Ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate](/img/structure/B13851282.png)
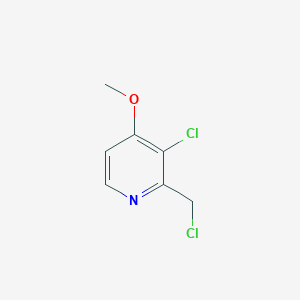
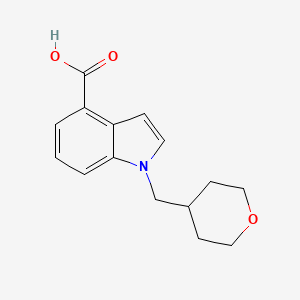
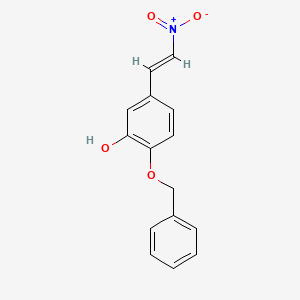
![[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol](/img/structure/B13851294.png)
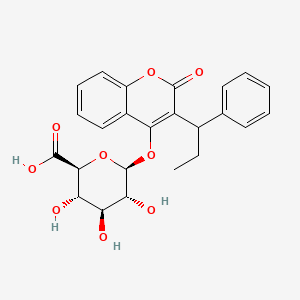
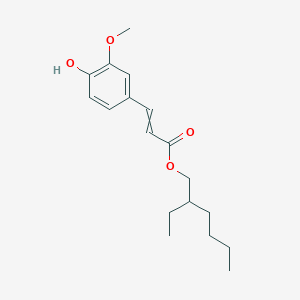
![Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate](/img/structure/B13851315.png)

